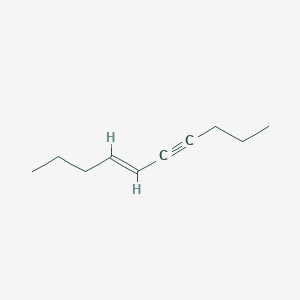
(E)-4-Decen-6-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Decen-6-yne is an organic compound with the molecular formula C₁₀H₁₆ It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bondThis compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-4-Decen-6-yne can be synthesized through various methods. One common approach involves the coupling of appropriate alkyne and alkene precursors. For instance, the reaction between 1-bromo-4-decyne and a suitable alkene under palladium-catalyzed conditions can yield this compound. The reaction typically requires a base such as triethylamine and a solvent like tetrahydrofuran (THF) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using similar palladium-catalyzed methods. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-Decen-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Alkanes
Substitution: Substituted alkynes and alkenes.
Wissenschaftliche Forschungsanwendungen
(E)-4-Decen-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-4-Decen-6-yne depends on the specific reaction or application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the triple bond allows for unique interactions with molecular targets, potentially leading to the formation of reactive intermediates that can affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Decen-6-yne, (Z)-: The cis isomer of 4-Decen-6-yne, differing in the configuration of the double bond.
4,6-Decadiyne: A related compound with two triple bonds, used in similar synthetic applications.
Uniqueness
(E)-4-Decen-6-yne is unique due to its specific trans configuration, which can influence its reactivity and interactions compared to its cis isomer and other related compounds. This configuration can lead to different physical properties and chemical behaviors, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
13343-77-6 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(E)-dec-4-en-6-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7+ |
InChI-Schlüssel |
HAMAIVSPUXRZEN-VQHVLOKHSA-N |
SMILES |
CCCC=CC#CCCC |
Isomerische SMILES |
CCC/C=C/C#CCCC |
Kanonische SMILES |
CCCC=CC#CCCC |
Synonyme |
(E)-4-Decen-6-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















